
4-Hydroxyquinoline-3-carbonitrile molecular
structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834 Get Quote

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile

Introduction
4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant

interest within the fields of medicinal chemistry and materials science. Its structure, which

incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as

a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically

active molecules.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing

in numerous natural and synthetic compounds with a wide array of biological activities,

including antibacterial, anti-inflammatory, and anticancer properties.[2] This guide provides a

comprehensive overview of the molecular structure, physicochemical properties, spectroscopic

profile, and synthetic methodologies related to 4-Hydroxyquinoline-3-carbonitrile, tailored for

researchers and professionals in drug development.

Molecular Structure and Formula
The fundamental characteristics of 4-Hydroxyquinoline-3-carbonitrile are defined by its

chemical formula and unique structural arrangement.

Chemical Formula: C₁₀H₆N₂O[3]

Molecular Weight: 170.17 g/mol [3][4]
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CAS Number: 2305-70-6[3]

IUPAC Name: 4-hydroxyquinoline-3-carbonitrile

SMILES: N#CC1=C(O)C2=CC=CC=C2N=C1[3]

The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring,

characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4

position and a nitrile (-C≡N) group at the C3 position. Like many 4-hydroxyquinolines, this

compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-

carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical

state (solid vs. solution).

Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for its application in synthesis and

drug design. The following table summarizes key experimental and computed data for 4-
Hydroxyquinoline-3-carbonitrile.

Property Value Source / Type

Molecular Formula C₁₀H₆N₂O -

Molecular Weight 170.17 g/mol -

CAS Number 2305-70-6 -

Topological Polar Surface Area

(TPSA)
56.91 Å² Computed[4]

LogP (Octanol-Water Partition

Coefficient)
1.812 Computed[4]

Hydrogen Bond Donors 1 Computed[4]

Hydrogen Bond Acceptors 3 Computed[4]

Rotatable Bonds 0 Computed[4]

Spectroscopic Profile
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Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
Hydroxyquinoline-3-carbonitrile. Below are the expected spectral characteristics based on

its structure and data from analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (enol form) / N-H

stretch (keto form)

~2225 Medium, Sharp C≡N stretch (nitrile)

1680 - 1640 Strong C=O stretch (keto form)

1620 - 1450 Medium-Strong
C=C and C=N aromatic ring

stretches

1260 - 1180 Medium C-O stretch (enol form)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are

typically recorded in a solvent like DMSO-d₆.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm) Multiplicity Assignment

~12.0 - 11.0 Singlet (broad) -OH (enol) or -NH (keto)

~8.2 - 7.5 Multiplet
Aromatic protons (H5, H6, H7,

H8)

| ~8.8 | Singlet | H2 proton |

¹³C NMR (Carbon NMR)
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Chemical Shift (δ, ppm) Assignment

~175 C4 (keto form C=O)

~160 C4 (enol form C-OH)

~145 - 120 Aromatic carbons

~115 C≡N (nitrile carbon)

| ~100 | C3 |

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.

Expected Molecular Ion ([M+H]⁺): m/z ≈ 171.0558

Fragmentation: Common fragmentation patterns would involve the loss of CO, HCN, or other

small neutral molecules from the parent ion, helping to confirm the quinoline core structure.

Experimental Protocols
Synthesis via Gould-Jacobs Reaction
A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-

Jacobs reaction.[7][8] This involves the condensation of an aniline with an

ethoxymethylenemalonate derivative, followed by thermal cyclization.

Materials:

2-Aminobenzonitrile (or a suitable aniline precursor)

Diethyl (ethoxymethylene)malonate (EMME)

High-boiling point solvent (e.g., Diphenyl ether)

Hexane
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Ethanol

Procedure:

Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl

(ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours.

The reaction is monitored by TLC until the starting aniline is consumed.

Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl

ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a

cyclization reaction to form the quinoline ring system.[7]

Isolation: The reaction mixture is cooled to room temperature, and a non-polar solvent such

as n-hexane is added to precipitate the crude product.

Purification: The precipitated solid is collected by filtration, washed with hexane, and then

recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-

hydroxyquinoline-3-carboxylate.

Nitrile Formation: The resulting ester can be converted to the target nitrile through

established chemical transformations, such as conversion to the primary amide followed by

dehydration.

Reactants
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Step 1

Diethyl (ethoxymethylene)malonate
Step 1

Thermal Cyclization
(~250°C in Diphenyl Ether)
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Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

Protocol for Spectroscopic Analysis
Instrumentation:

High-resolution NMR Spectrometer (e.g., 400 MHz)
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Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Mass Spectrometer with Electrospray Ionization (ESI-MS)

A. NMR Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a

clean vial.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument

parameters.

B. FTIR-ATR Analysis:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure with the anvil to ensure good contact.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

C. ESI-MS Analysis:

Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or through a Liquid

Chromatography (LC) system.
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Acquire the mass spectrum in both positive and negative ion modes over a relevant mass

range (e.g., m/z 50-500).[9]

Applications in Research and Drug Development
While direct pharmacological data on 4-Hydroxyquinoline-3-carbonitrile is limited, its

significance is well-established as a versatile chemical building block.[1] The 4-

hydroxyquinoline scaffold is a key component in compounds with known biological activities.

Anticancer Research: Derivatives of quinoline-3-carbonitrile have been synthesized and

investigated for their potential anticancer activity against various human cancer cell lines.[1]

The structural motif is explored for its ability to interact with biological targets involved in cell

proliferation.

Neuroprotection: The parent 4-hydroxyquinoline structure is found in kynurenic acid, an

endogenous metabolite with recognized neuroprotective properties.[1][10] This makes

derivatives of this scaffold attractive for research in neurodegenerative diseases.

Antibacterial Agents: The 4-quinolone core is famously the basis for the quinolone class of

antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a

key functional group in many quinolone-based drugs, allowing for further modifications to

generate libraries of potential antibacterial agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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